molecular formula C11H14O2 B14329189 3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one CAS No. 104728-36-1

3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one

Katalognummer: B14329189
CAS-Nummer: 104728-36-1
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: ZMPIDMPPDNJJFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one is an organic compound with the molecular formula C10H12O2 It is a spiro compound, meaning it contains two or more rings that share a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with a suitable furan derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[cyclopentane-1,1’-indene]: Another spiro compound with a different ring structure.

    Spiro[cyclohexane-1,1’-furan]: Similar in structure but with a six-membered ring.

    Spiro[cyclopentane-1,1’-pyran]: Contains a pyran ring instead of a furan ring.

Uniqueness

3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one is unique due to its specific ring structure and the presence of both furan and cyclopentane rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

104728-36-1

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

spiro[6,6a-dihydro-1H-cyclopenta[c]furan-3,1'-cyclopentane]-5-one

InChI

InChI=1S/C11H14O2/c12-9-5-8-7-13-11(10(8)6-9)3-1-2-4-11/h6,8H,1-5,7H2

InChI-Schlüssel

ZMPIDMPPDNJJFP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)C3=CC(=O)CC3CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.